(2R,6R)-2,6-dimethylpiperidine hydrochloride
CAS No.: 32166-04-4
Cat. No.: VC8264478
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32166-04-4 |
|---|---|
| Molecular Formula | C7H16ClN |
| Molecular Weight | 149.66 g/mol |
| IUPAC Name | (2R,6R)-2,6-dimethylpiperidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
| Standard InChI Key | PEDXCVQZZVVOGO-ZJLYAJKPSA-N |
| Isomeric SMILES | C[C@@H]1CCC[C@H](N1)C.Cl |
| SMILES | CC1CCCC(N1)C.Cl |
| Canonical SMILES | CC1CCCC(N1)C.Cl |
Introduction
(2R,6R)-2,6-Dimethylpiperidine hydrochloride is a chiral compound with the CAS number 130291-36-0. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, with two methyl groups attached at the 2 and 6 positions. The compound is of interest in various fields of chemistry and pharmacology due to its unique stereochemistry and potential applications.
Synthesis and Preparation
The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves the formation of the piperidine ring followed by the introduction of methyl groups at the 2 and 6 positions. The hydrochloride salt is often formed by reacting the base with hydrochloric acid.
Pharmaceutical Applications
While specific applications of (2R,6R)-2,6-dimethylpiperidine hydrochloride in pharmaceuticals are not well-documented, its chiral nature makes it a potential candidate for developing drugs that require stereospecific interactions with biological targets. Similar chiral compounds are used in the synthesis of pharmaceuticals targeting the central nervous system and other biological pathways.
Organic Synthesis
In organic synthesis, (2R,6R)-2,6-dimethylpiperidine hydrochloride can serve as a building block for more complex molecules. It can undergo various chemical reactions such as alkylation, acylation, and nucleophilic substitution, allowing chemists to introduce additional functional groups.
Comparison with Similar Compounds
| Compound Name | Key Characteristics | Biological Activity |
|---|---|---|
| 2,6-Dimethylpiperidine | Lacks hydrochloride salt; similar structure | Potential precursor for pharmaceuticals |
| 4-Piperidone | Ketone functionality at the 4 position; lacks methyl groups | Used in pharmaceutical synthesis |
| (2S,6S)-2,6-Dimethylpiperidine hydrochloride | Enantiomer of (2R,6R) form | Different biological activity profiles |
Future Directions
Further research is needed to fully explore the potential applications of (2R,6R)-2,6-dimethylpiperidine hydrochloride. Its unique stereochemistry and chemical properties make it an interesting candidate for both pharmaceutical development and organic synthesis.
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